Dipropionamide

Description

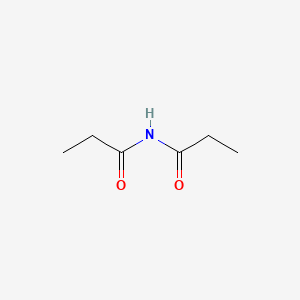

Structure

2D Structure

3D Structure

Properties

CAS No. |

6050-26-6 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-propanoylpropanamide |

InChI |

InChI=1S/C6H11NO2/c1-3-5(8)7-6(9)4-2/h3-4H2,1-2H3,(H,7,8,9) |

InChI Key |

GOJDSMIXPMMHPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for Dipropionamide and Its Derivatives

Direct Amidation and Acylation Strategies

The formation of the amide linkages in dipropionamide is primarily achieved through direct amidation and acylation reactions. These strategies involve the coupling of a propionyl group with a suitable nitrogen-containing precursor.

Reflux Synthesis Protocols for Amide Formation

Reflux synthesis is a common and effective method for driving amide bond formation, which often requires elevated temperatures to proceed at a practical rate. This technique is particularly relevant for direct amidation reactions and those involving less reactive starting materials.

Heating a mixture of a carboxylic acid and an amine under reflux can lead to the formation of an amide. dur.ac.uknih.gov For instance, the direct thermal condensation of propionic acid and an amine in a solvent like toluene (B28343) can yield a propionamide (B166681) derivative. nih.gov The optimal temperature for such reactions is typically between 160-180°C. dur.ac.uk However, direct condensation can be challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. dur.ac.ukfishersci.co.ukfishersci.it

A notable example involves the synthesis of N,N'-(1,2-phenylene)this compound, a derivative of this compound. This compound was prepared by refluxing orthophenylenediamine with propionyl chloride and triethylamine (B128534) in anhydrous toluene for 16 hours at 110°C. remittancesreview.comresearchgate.netresearchgate.net The triethylamine acts as a base to neutralize the hydrogen chloride byproduct. remittancesreview.com While this specific example uses an acyl chloride, the reflux technique is broadly applicable. For instance, boronic acid-catalyzed amidation reactions often require azeotropic reflux to remove water and drive the reaction forward. nih.govacs.org

Table 1: Reflux Synthesis of a this compound Derivative

| Reactants | Catalyst/Base | Solvent | Temperature | Time | Product | Yield | Reference |

|---|

Acyl Halide Reactions with Amine Precursors

The reaction between an acyl halide, such as propionyl chloride, and an amine precursor is a vigorous and widely used method for synthesizing amides, including this compound. cognitoedu.orgsavemyexams.com This method, often referred to as the Schotten-Baumann reaction, is highly effective due to the high electrophilicity of the acyl halide's carbonyl carbon. fishersci.co.ukfishersci.it

The synthesis of this compound can be achieved by reacting propionyl chloride with ammonia (B1221849). vulcanchem.com Similarly, N-substituted this compound derivatives are formed when propionyl chloride reacts with primary amines. vulcanchem.comlibretexts.org These reactions are typically rapid and can occur at room temperature in aprotic solvents, often in the presence of a base like pyridine (B92270) or a tertiary amine to scavenge the HCl produced. fishersci.co.ukchemguide.co.uk For example, a general protocol involves stirring the amine with a base like diisopropylethylamine (DIEA) in dichloromethane (B109758) (DCM), followed by the addition of the acyl chloride. fishersci.it

Table 2: Representative Acyl Halide Amidation Conditions

| Acyl Halide | Amine | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Propionyl Chloride | Ammonia/Primary Amines | Triethylamine | Toluene | Reflux (110°C) | Adaptable for this compound synthesis. | remittancesreview.comvulcanchem.com |

| Propionyl Chloride | 7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole | Triethylamine | Anhydrous | N/A | Synthesis of a complex this compound derivative. |

Anhydride-Mediated Approaches to this compound Synthesis

Propionic anhydride (B1165640) serves as an effective acylating agent for the synthesis of this compound and its derivatives. wikipedia.org Acid anhydrides react with primary and secondary amines to form amides, a process that is mechanistically related to acyl halide reactions but is generally less vigorous and may require heating. lumenlearning.comchemguide.co.uk

One documented method for preparing this compound involves the reaction of propionic anhydride with propionamide. lsu.edu In this synthesis, freshly distilled propionic anhydride was added to propionamide with a catalytic amount of propionyl chloride, and the solution was refluxed for 30 minutes. The resulting this compound was then purified by recrystallization from ethanol. lsu.edu

The synthesis of N,N'-(4-Nitro-1,2-phenylene)this compound was achieved by heating a mixture of propionic anhydride and 4-Nitro-1,2-phenylenediamine in toluene under reflux for two hours. tjnpr.org The reaction of an acid anhydride with an amine initially produces a carboxylic acid as a byproduct, which then reacts with excess amine to form an ammonium salt, driving the equilibrium towards the amide product. chemguide.co.uk

Mechanistic Investigations of Specialized Synthetic Transformations

Understanding the underlying mechanisms of amide bond formation is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound primarily relies on well-established pathways like nucleophilic addition-elimination and can also be achieved through thermal decomposition routes.

Nucleophilic Addition/Elimination Pathways in Amide Synthesis

The formation of amides from acyl chlorides and acid anhydrides proceeds via a two-step nucleophilic addition-elimination mechanism. cognitoedu.orgsavemyexams.comsavemyexams.com This pathway is central to the synthesis of this compound using propionyl chloride or propionic anhydride.

The mechanism involves two key stages:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile, such as the lone pair of electrons on the nitrogen atom of an amine or ammonia, on the electrophilic carbonyl carbon of the acyl group (R-C=O). chemguide.co.ukscience-revision.co.ukyoutube.com This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. cognitoedu.orgscience-revision.co.uk

Elimination: The tetrahedral intermediate is unstable. A lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. savemyexams.comscience-revision.co.uk Simultaneously, a leaving group is expelled. In the case of an acyl chloride, the leaving group is a chloride ion (Cl⁻). libretexts.orgchemguide.co.uk For an acid anhydride, the leaving group is a carboxylate ion (RCOO⁻). chemguide.co.uk A proton is then removed from the nitrogen atom, often by another molecule of the amine or the expelled leaving group, to yield the final amide product. chemguide.co.uk

This mechanism explains why acyl chlorides are generally more reactive than acid anhydrides; the chloride ion is a better leaving group than the carboxylate ion. savemyexams.comsavemyexams.com

Pyrolytic Decomposition Routes in this compound Formation

Amides can be synthesized through the thermal decomposition, or pyrolysis, of ammonium carboxylate salts. lumenlearning.compcc.eu This method represents a direct condensation approach where an amine and a carboxylic acid first form a salt, which upon strong heating, dehydrates to form the amide.

The process begins with the acid-base reaction between a carboxylic acid (like propionic acid) and an amine (like ammonia) to form an ammonium carboxylate salt. lumenlearning.comstackexchange.com When this salt is heated, typically to temperatures around 200°C, it eliminates a molecule of water to yield the corresponding amide. lumenlearning.compcc.eu The formation of acetamide (B32628) from heating ammonium acetate (B1210297) was one of the earliest known examples of this direct condensation. dur.ac.uk

It is important to note that the ammonium carboxylate salt exists in equilibrium with the free amine and carboxylic acid. stackexchange.com The pyrolysis temperature required for amidation is influenced by the ionic character of the salt; salts with higher ionic character require higher temperatures for decomposition. stackexchange.com In some cases, heating a carboxylic acid alone to high temperatures (250-350°C) can first lead to the formation of the corresponding anhydride, which can then react with an amine to form the amide. dur.ac.uk However, the direct dehydration of the ammonium salt is a recognized pathway for amide formation. pcc.eugoogle.com

Isotopic Labeling Techniques for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and studying molecular interactions. In the context of this compound and its derivatives, labeling with stable or radioactive isotopes allows researchers to trace the path of atoms through a reaction sequence or to probe binding events using spectroscopic methods like Nuclear Magnetic Resonance (NMR).

A common strategy involves the incorporation of isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). For instance, a labeling strategy for fatty acids, which shares structural motifs with aliphatic dipropionamides, has been developed for NMR-based binding studies. This method involved synthesizing palmitic acid with perdeuteration from C-3 to C-16, while the C-1 and C-2 positions were enriched with ¹³C. nih.gov This selective labeling approach effectively filters out background signals from the protein in NMR experiments, allowing for a clear observation of the ligand's binding state. nih.gov A similar principle can be applied to this compound analogs to study their interactions with biological targets.

Radioactive isotopes are also employed, particularly for creating tracers used in binding assays. The synthesis of N-[6-(3,4-Dioxo-2-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl- amino}-cyclobut-1-enylamino)hexyl]-[2,3-³H₂]propionamide, a complex propionamide derivative, was achieved using succinimidyl [2,3-³H₂]propionate as a labeling agent. uni-regensburg.de This highlights a method where a tritiated propionate (B1217596) group is introduced in the final steps of a synthesis to create a radiolabeled version of the target molecule.

Furthermore, isotopic labeling can be crucial for identifying transient or unexpected reaction products. The use of ¹⁸O₂ labeling in conjunction with infrared spectroscopy and DFT analysis was instrumental in confirming the identity of an aryl nitroso oxide species formed during a thermal reaction, a technique applicable to mechanistic studies of this compound reactions involving oxygen. researchgate.net

Studies on N-Acylation Reactions and Resultant Side Products

The N-acylation of amides is a fundamental reaction for the synthesis of more complex structures, such as triamides. However, these reactions can be challenging and sometimes lead to unexpected products. Studies on this compound have revealed interesting outcomes that highlight the complexities of its reactivity.

In an attempt to synthesize N-acetylthis compound, this compound was reacted with isopropenyl acetate. Surprisingly, the expected product was not formed. Instead, the reaction yielded N-propionyl-diacetamide. lsu.edu This outcome suggests a transacylation reaction or a rearrangement occurred, where an acetyl group was transferred and a propionyl group was displaced in an unexpected manner. In contrast, the reaction of this compound with a different acylating agent, benzoylpyridinium chloride, resulted in no acylation at all, with the starting material being recovered. lsu.edu

These findings underscore the nuanced reactivity of the N-H bond in this compound, which is influenced by the choice of acylating agent and reaction conditions. The formation of side products or the failure of a reaction can often be attributed to electronic and steric factors within the this compound molecule and the acylating agent. General studies on N-acylation reactions, particularly in the context of solid-phase peptide synthesis, have explored a wide variety of coupling reagents and additives (like HOBt and HOSu) to improve yields and minimize side reactions such as racemization and ring-opening. arkat-usa.org

| Reactants | Acylating Agent | Expected Product | Actual Product | Reference |

| This compound | Isopropenyl acetate | N-Acetylthis compound | N-Propionyl-diacetamide | lsu.edu |

| This compound | Benzoylpyridinium chloride | N-Benzoylthis compound | No reaction | lsu.edu |

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs allows for the exploration of a vast chemical space, enabling the fine-tuning of molecular properties for various applications. Strategies vary depending on the desired scaffold, whether it be aromatic, aliphatic, or heterocyclic.

Strategies for N,N'-(1,2-Phenylene)this compound Derivatives

Derivatives of N,N'-(1,2-phenylene)this compound are typically synthesized through the acylation of a substituted o-phenylenediamine (B120857). A standard method involves the reaction of o-phenylenediamine with propionyl chloride in an anhydrous solvent like toluene, using a base such as triethylamine to neutralize the HCl byproduct. remittancesreview.comresearchgate.netresearchgate.net The reaction is often performed under reflux conditions for several hours. remittancesreview.comresearchgate.net

This core methodology can be adapted to produce a variety of derivatives. For example, N,N'-(4-nitro-1,2-phenylene)this compound was synthesized by reacting 4-nitro-1,2-phenylenediamine with propionic anhydride in toluene. researchgate.net This reaction proceeded under reflux for two hours, yielding the desired product. researchgate.net The use of an anhydride instead of an acyl chloride offers an alternative route that avoids the production of HCl.

| Starting Diamine | Acylating Agent | Base/Solvent | Product | Yield | Reference |

| o-Phenylenediamine | Propionyl chloride | Triethylamine / Toluene | N,N'-(1,2-Phenylene)this compound | 49% | remittancesreview.comresearchgate.net |

| 4-Nitro-1,2-phenylenediamine | Propionic anhydride | Toluene | N,N'-(4-Nitro-1,2-phenylene)this compound | - | researchgate.net |

Synthetic Routes to N,N'-(Pyridine-2,6-diyl)this compound Analogs

The synthesis of N,N'-(pyridine-2,6-diyl)this compound analogs follows a similar logic, using 2,6-diaminopyridine (B39239) as the core building block. While the direct synthesis of the this compound derivative is not explicitly detailed in the searched literature, a reliable route can be inferred from the synthesis of its dibenzamide counterpart.

The synthesis of N,N′-(pyridine-2,6-diyl)dibenzamide was achieved by reacting 2,6-diaminopyridine with benzoyl chloride in dichloromethane at a low temperature (-10 °C). researchgate.net Triethylamine was used as a base. researchgate.net By substituting benzoyl chloride with propionyl chloride, one can directly obtain N,N'-(pyridine-2,6-diyl)this compound. This method allows for the creation of a planar molecular structure where the amide groups are attached to the pyridine ring, which can act as a ligand in coordination chemistry. researchgate.net

Preparation of Aliphatic Diamide (B1670390) Derivatives (e.g., N,N'-(Butane-1,4-diyl)this compound)

Aliphatic this compound derivatives are prepared by the acylation of linear diamines. The synthesis of N,N'-(butane-1,4-diyl)this compound, also known as putrescine bis-propionamide, serves as a prime example. This compound was synthesized from 1,4-diaminobutane (B46682) (putrescine) and an appropriate propionylating agent. The reaction yielded a pale yellow solid with a high yield of 90%. hilarispublisher.com The structural confirmation and purity were established using NMR spectroscopy and elemental analysis. hilarispublisher.com This straightforward approach can be generalized to a wide range of aliphatic diamines to create flexible diamide structures.

Rational Design and Synthesis of Novel Heterocyclic and Aromatic this compound Scaffolds

The rational design of novel this compound scaffolds involves combining the this compound motif with various heterocyclic and aromatic systems to generate molecules with unique three-dimensional shapes and functionalities. This approach is prevalent in medicinal chemistry and materials science.

One example is the synthesis of N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)this compound. This synthesis involves reacting the complex diamine, 7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole, with propionyl chloride in the presence of a base like triethylamine under anhydrous conditions.

Broader strategies focus on creating libraries of compounds by reacting versatile building blocks. For instance, new classes of functionalized pyridine-based heterocycles have been developed by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles, which can then be further modified. nih.gov Similarly, sequential reactions involving aminoalkynes and carbonyls, often catalyzed by metals like gold, provide a powerful tool for assembling diverse nitrogen-containing heterocyclic scaffolds. nih.gov The design process for these novel molecules often starts from a known active compound, with modifications aimed at enhancing desired properties by removing or adding specific functional groups or structural elements, as seen in the design of novel 1,3,5-trioxazatriquinane skeleton derivatives. nii.ac.jp

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Terahertz (THz) techniques, serves as a powerful tool for probing the molecular dynamics of Dipropionamide. These methods are sensitive to the characteristic vibrations of the amide functional group, molecular conformation, and intermolecular interactions.

Infrared (IR) spectroscopy is fundamental in identifying the key functional groups within this compound, particularly the amide group (-CONH-). The IR spectrum is characterized by distinct absorption bands corresponding to specific vibrational modes. Studies on this compound and its derivatives confirm the presence of strong absorption bands around 1650 cm⁻¹ and 3300 cm⁻¹, which are indicative of the C=O stretching (Amide I band) and N-H stretching vibrations, respectively. vulcanchem.com

Detailed investigations, including far-infrared spectroscopy and infrared dichroism studies on this compound crystals, have enabled the assignment of lattice vibrational frequencies. oup.comkyoto-u.ac.jpresearchgate.net For instance, research on N,N'-(4-nitro-1,2-phenylene)this compound, a related compound, shows characteristic peaks at 3257.7 cm⁻¹ (N-H stretch), 2981.9 cm⁻¹ (aliphatic C-H stretch), and a strong carbonyl absorption at 1654.9 cm⁻¹ (C=O stretch). tjnpr.org These spectral features are crucial for confirming the amide functionality and providing information on hydrogen bonding within the molecular structure.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound and a Related Derivative

| Vibrational Mode | Frequency Range (cm⁻¹) for this compound | Frequency (cm⁻¹) for N,N'-(4-nitro-1,2-phenylene)this compound tjnpr.org |

|---|---|---|

| N-H Stretch | ~3300 vulcanchem.com | 3257.7 |

| C-H Stretch (aliphatic) | Not specified | 2981.9 |

Note: Data for this compound is general, while specific values are provided for a derivative compound.

Terahertz (THz) spectroscopy, operating in the far-infrared region (typically 0.1 to 15 THz), probes low-frequency vibrational modes such as intermolecular hydrogen-bond stretching and torsional vibrations. mdpi.comgoogle.com While detailed THz spectra for this compound itself are not widely published, the technique holds significant potential for its characterization. THz spectroscopy is highly sensitive to the collective vibrational modes of molecular networks, making it ideal for studying the structure of amides and peptides. nih.gov

Research on a related compound, N,N′-(pyridine-2,6-diyl)this compound, demonstrates the utility of THz spectroscopy in identifying unique spectral signatures. google.com This suggests that this compound would also exhibit a characteristic THz spectrum, or "molecular fingerprint," derived from its specific hydrogen bonding network and low-frequency motions. Studies on other amides have shown that these THz-range vibrations are crucial for understanding charge transfer and solvation dynamics. researchgate.netosti.gov

Raman Spectroscopic Analysis of Molecular Conformation and Bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of protons. For the symmetrical this compound molecule (CH₃CH₂CONHOCCH₂CH₃), a characteristic pattern is expected for the two equivalent ethyl groups. This typically consists of a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with their respective neighbors. An additional signal corresponds to the amide (N-H) proton.

While specific, peer-reviewed spectral data for pure this compound is limited in readily available literature, analysis of closely related derivatives illustrates the expected patterns. For example, the ¹H NMR spectrum of N,N'-(4-nitro-1,2-phenylene)this compound in DMSO-d₆ shows a triplet for the methyl protons at δ 1.04 ppm and a quartet for the methylene protons at δ 2.39 ppm. tjnpr.org Low-temperature NMR studies have also been used to investigate the conformational dynamics of this compound, revealing a rotational barrier of 10.1 kcal/mol for the E,Z configuration. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for a this compound Derivative

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Compound |

|---|---|---|---|

| -CH₃ | 1.04 | Triplet | N,N'-(4-nitro-1,2-phenylene)this compound tjnpr.org |

| -CH₂- | 2.39 | Quartet | N,N'-(4-nitro-1,2-phenylene)this compound tjnpr.org |

Note: Data presented is for a derivative to illustrate typical chemical shifts for the propionamide (B166681) moiety.

¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, three distinct signals are expected: one for the carbonyl carbon (C=O), one for the methylene carbon (-CH₂-), and one for the methyl carbon (-CH₃). The chemical shift of the carbonyl carbon is typically found significantly downfield (δ > 170 ppm) due to the strong deshielding effect of the oxygen atom.

Data from related compounds support these expectations. In the ¹³C NMR spectrum of N,N'-(4-nitro-1,2-phenylene)this compound, the carbonyl carbon appears at δ 173.21 ppm, the methylene carbon at δ 29.84 ppm, and the methyl carbon at δ 9.70 ppm. tjnpr.org Similarly, for N,N'-(butane-1,4-diyl)this compound, these signals are observed at δ 172.7 ppm (C=O), δ 28.6 ppm (-CH₂-), and δ 9.9 ppm (-CH₃). hilarispublisher.com These values provide a reliable reference for the carbon skeletal analysis of this compound.

Table 3: ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Group | Chemical Shift (δ, ppm) tjnpr.org | Chemical Shift (δ, ppm) hilarispublisher.com |

|---|---|---|

| Compound | N,N'-(4-nitro-1,2-phenylene)this compound | N,N'-(butane-1,4-diyl)this compound |

| C=O | 173.21 | 172.7 |

| -CH₂- | 29.84 | 28.6 |

Spectroscopic Analysis of Deuterated Analogs for Vibrational Assignment

The interpretation of the vibrational spectra of this compound is significantly enhanced through the analysis of its deuterated analogs. researchgate.netkyoto-u.ac.jp Isotopic substitution, particularly with deuterium (B1214612), is a powerful technique used to make unambiguous vibrational assignments. nih.gov When a hydrogen atom is replaced by a deuterium atom, the mass of that specific part of the molecule increases. This change in mass alters the frequencies of vibrational modes involving the substituted atom, primarily the stretching and bending modes. vdoc.pub

This isotopic shift allows for the clear identification of which vibrational bands in the infrared (IR) and Raman spectra correspond to specific functional groups. nih.gov For instance, the N-H stretching and bending vibrations in this compound can be definitively assigned by observing the frequency shifts in its N-deuterated counterpart. researchgate.net Studies on similar molecules, like diacetamide, have demonstrated that comparing the spectra of the normal and deuterated species allows for a more accurate assignment of the complex vibrational modes, including those of the –CONHCO– group. researchgate.net This comparative analysis helps to confirm or reassign vibrational bands, leading to a more complete and accurate understanding of the molecule's vibrational dynamics. researchgate.net

Mass Spectrometry in Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an essential tool for the structural elucidation and purity assessment of this compound. pittcon.org High-resolution mass spectrometry, such as Electrospray Ionization (ESI-MS), can determine the compound's exact mass. For this compound, the protonated molecular ion peak [M+H]⁺ is detected at an m/z (mass-to-charge ratio) of 129.079, which is consistent with its calculated exact mass of 129.078978594 Da. nih.govvulcanchem.com This precise mass measurement confirms the elemental composition (C₆H₁₁NO₂) of the molecule. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, helping to piece together the compound's structure. For purity assessment, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. hilarispublisher.comresearchgate.net By separating a sample chromatographically before it enters the mass spectrometer, any impurities can be detected and identified based on their unique mass-to-charge ratios and retention times, ensuring the purity of the this compound sample. nii.ac.jp

The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound, which includes characteristic peaks that aid in its identification. nih.gov

Table 1: Key Mass Spectrometry Peaks for this compound

| m/z Value | Description |

|---|---|

| 57 | Top Peak |

| 73 | 2nd Highest Peak |

| 29 | 3rd Highest Peak |

Source: NIST Mass Spectrometry Data Center nih.gov

X-ray Diffraction for Single-Crystal and Powder Analysis

X-ray diffraction (XRD) is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid like this compound. researchgate.net

Single-Crystal X-ray Diffraction analysis has successfully resolved the crystal structure of this compound. vulcanchem.com It crystallizes in the monoclinic system with the space group P2₁/c. vulcanchem.com The analysis provides precise unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. vulcanchem.com These studies confirm a planar amide backbone, with the crystal structure being stabilized by intermolecular hydrogen bonding between the carbonyl oxygen and the amine hydrogen. vulcanchem.com

Table 2: Single-Crystal XRD Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.92 Å |

| b | 10.34 Å |

| c | 12.15 Å |

| β | 97.5° |

| CCDC Number | 198740 |

Source: Vulcanchem, PubChem nih.govvulcanchem.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. americanpharmaceuticalreview.com While single-crystal XRD provides the fundamental structure, PXRD is valuable for "fingerprinting" the crystalline form of a bulk sample and identifying different polymorphic forms. americanpharmaceuticalreview.comremittancesreview.com For lanthanide complexes of this compound, PXRD patterns have been used to confirm that the complexes share the same structure. researchgate.net In the analysis of related amide compounds, PXRD confirms the crystalline nature of the material. remittancesreview.comresearchgate.net This technique is crucial for quality control, ensuring consistency in the crystalline phase of the bulk material. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile compounds. oup.com Since this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified to create a more volatile derivative. oup.com

A common derivatization technique is trimethylsilylation, where active hydrogens, such as those in amide groups, are replaced by a trimethylsilyl (B98337) (TMS) group. oup.com This process increases the volatility of the compound, making it suitable for GC analysis. Studies on related imino derivatives show that upon electron impact ionization in the mass spectrometer, these TMS derivatives produce characteristic fragmentation patterns, including molecular ions (M⁺) and fragments corresponding to the loss of a methyl group (M-15). oup.com

The NIST database contains the GC-MS spectrum for this compound, indicating that it can be analyzed by this method, likely after derivatization. nih.gov The resulting chromatogram and mass spectrum provide a unique signature for the identification and quantification of this compound in complex mixtures. oup.com

Conformational Analysis and Stereochemical Investigations

Conformational Equilibria of Dipropionamide Systems

The conformational landscape of this compound (CCC(=O)NC(=O)CC) is primarily defined by the relative orientations of its two propionyl groups around the central C-N-C backbone. vulcanchem.comnih.gov Like other acyclic symmetrical imides, this compound can theoretically exist in three planar configurations: E,E (trans,trans), E,Z (trans,cis), and Z,Z (cis,cis). acs.org

Experimental studies utilizing low-temperature NMR spectroscopy have determined that this compound predominantly adopts the E,Z configuration . acs.orgresearchgate.netresearchgate.netdss.go.th This preference is a result of the balance between steric repulsion and stabilizing electronic interactions. Theoretical investigations using ab initio molecular orbital methods have been employed to study these conformational equilibria, providing a deeper understanding of the potential energy surface of the molecule. researchgate.netscispace.com These computational studies, using basis sets like 6-31g(d) and 6-31++G(d,p), have been crucial in interpreting vibrational spectra and confirming conformational preferences. researchgate.net

The planarity of the amide groups is a key feature, arising from the delocalization of the nitrogen lone pair electrons into the carbonyl π-systems. utexas.edu X-ray crystallographic data for this compound confirm a generally planar amide backbone structure in the solid state. vulcanchem.com

Analysis of Torsional Barriers and Rotational Dynamics

The partial double-bond character of the two C-N bonds in this compound results in a significant energy barrier to rotation around these bonds. utexas.edunanalysis.com This restricted rotation is a fundamental characteristic of amides and is responsible for the existence of stable conformers at room temperature. libretexts.org

Dynamic NMR spectroscopy has been a powerful tool for quantifying the energy barriers associated with conformational interchange. For this compound, the torsional barrier for the interconversion of its stable E,Z configuration has been measured to be 10.1 kcal/mol . acs.orgresearchgate.netresearchgate.net This value reflects the energy required to overcome the resonance stabilization of the planar amide system and move through a non-planar transition state.

The rotational dynamics are influenced by substitution on the nitrogen atom. For instance, the related compound N-methylthis compound exhibits a lower rotational barrier of 6.9 kcal/mol, indicating that electronic and steric modifications can significantly alter the dynamic behavior of the amide bonds. acs.orgresearchgate.netresearchgate.net

| Compound | Configuration | Torsional Barrier (kcal/mol) | Reference |

|---|---|---|---|

| This compound | E,Z | 10.1 | researchgate.net, acs.org, researchgate.net |

| N-methylthis compound | E,Z | 6.9 | researchgate.net, acs.org, researchgate.net |

Influence of Solvent Environments on Conformational Preferences

The surrounding solvent medium can influence the conformational equilibrium of molecules, particularly those with polar functional groups like amides. Theoretical studies on this compound using self-consistent reaction field (SCRF) theory have explored these solvent effects. researchgate.netscispace.comacs.org

For the analogous compound diacetamide, studies in various solvents showed that the cis-trans monomeric form is the most stable in all tested environments. researchgate.net Interestingly, a dimeric form, stabilized by hydrogen bonding, was found to be present in non-polar solvents like carbon tetrachloride, accounting for about 34% of the total diacetamide. researchgate.net This highlights the role of specific solute-solvent and solute-solute interactions, such as hydrogen bonding, in influencing the species present in solution.

Stereoisomerism and Enantiomeric/Diastereomeric Differentiation in Multi-Amide Architectures

Stereoisomerism in amide-containing molecules arises from the presence of chiral centers or restricted rotation that leads to axial chirality. While this compound itself is achiral, the principles of stereoisomerism are critical when considering its substituted derivatives or more complex multi-amide structures. google.com

In more complex architectures containing multiple amide linkages, the combination of chiral centers and multiple rotameric states can lead to a large number of possible diastereomers. google.com The differentiation of these stereoisomers is crucial, as their spatial arrangement dictates how they interact with other chiral molecules, a key principle in fields like medicinal chemistry and materials science. The fixed geometry of the amide bond plays a significant role in pre-organizing the structure, which can direct the outcome of stereoselective reactions or control the assembly of supramolecular structures. rsc.org

Examination of Structural Rigidity and Flexibility within Amide Frameworks

Flexibility in this compound is conferred by the rotation around the C-C single bonds within the two ethyl groups. vulcanchem.comnih.gov These rotations allow the terminal methyl groups to adopt various positions relative to the rigid amide core.

Intermolecular forces also play a critical role in defining the structural framework, particularly in the solid state. X-ray crystallographic studies show that this compound molecules are organized in the crystal lattice through intermolecular hydrogen bonds formed between the N-H donor of one molecule and a carbonyl oxygen acceptor of a neighboring molecule. vulcanchem.com These hydrogen bonds create a stable, extended network, further enhancing the rigidity of the system in the solid phase. In related systems, intramolecular hydrogen bonds are also known to be a powerful tool for rigidifying a structure by locking in a specific conformation. rsc.org

Computational Chemistry and Theoretical Modeling of Dipropionamide

Ab Initio Computational Methodologies for Electronic Structure

Ab initio computational methods are foundational in quantum chemistry for studying the electronic structure of molecules like dipropionamide from first principles, without reliance on empirical parameters. These methods have been employed to investigate the conformational preferences and vibrational spectra of this compound. scispace.com

One key area of investigation has been the potential energy surface of related amides, such as propionamide (B166681). scispace.com For propionamide, ab initio calculations with full geometry optimization have shown that the trans CCCN conformation, with the methyl group in a staggered position relative to the carbonyl group, is the most stable. scispace.com This type of analysis is crucial for understanding the foundational building blocks of this compound.

Studies on similar molecules like N-methylformamide (NMF) have also utilized ab initio methods to explore their potential energy surfaces, revealing the stability of the trans conformer. scispace.com These foundational studies on simpler amides provide a basis for understanding the more complex electronic landscape of this compound.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular properties of chemical compounds. researchgate.net DFT methods are instrumental in describing charge distribution and related properties, including chemical reactivity descriptors. researchgate.net For molecules like this compound, DFT calculations, particularly with long-range corrected functionals, can provide quantitative orbital energies. researchgate.net

DFT has been used to predict the resonances of molecules in the terahertz (THz) region, which is valuable for identifying unique molecular signatures. google.com This methodology has been applied to various heterocyclic and aromatic compounds containing amide groups to identify strong signatures in the THz range. google.com

The application of DFT extends to the study of intermolecular interactions that stabilize crystal packing. By analyzing Hirshfeld surfaces and associated fingerprint plots, researchers can describe and energetically quantify interactions such as C-H···O hydrogen bonds and H···H bonding interactions. researchgate.net

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Weight | 129.16 g/mol | PubChem 2.2 |

| XLogP3-AA | 0.3 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

| Exact Mass | 129.078978594 Da | PubChem 2.2 |

| Topological Polar Surface Area | 46.2 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 106 | Cactvs 3.4.8.18 |

This table was generated using data from PubChem. nih.gov

Application of Molecular Mechanics and Empirical Force Field Simulations

Molecular mechanics and empirical force fields offer a computationally less intensive approach to simulate the behavior of molecules. These methods are particularly useful for studying large systems and dynamic processes.

Energy minimization of ligands using molecular mechanics is a common step in molecular docking studies. For instance, in the study of putrescine bisamides, which share structural similarities with this compound, energy minimization was performed until the root mean square value was less than 0.001 Kcal/mol before docking them into the active site of proteins. hilarispublisher.com

Furthermore, an extended molecular mechanics method that includes equilibrium charges and charge fluxes as Coulomb potential parameters has been used to simulate the infrared spectra of amides like acetamide (B32628). scispace.com This approach demonstrates the utility of empirical force fields in reproducing experimental spectroscopic data.

Computational Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, THz Spectra)

Computational methods are extensively used to predict various spectroscopic signatures of molecules, providing a means to interpret and complement experimental data.

Ab initio calculations have been successfully used to interpret the conformational equilibria and vibrational spectra of this compound. scispace.com These studies show good agreement between calculated frequencies, infrared and Raman band intensities, and the shifts observed in deuterated molecules. scispace.com

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes like intermolecular vibrations and torsional motions, is another area where computational predictions are valuable. google.comepo.org DFT calculations are employed to predict the THz absorption spectra of molecules, including those with amide functionalities. google.com For a related compound, N,N′-(pyridine-2, 6-diyl) this compound, the THz spectrum has been computationally predicted and is a key identifier for potential use in THz tagging applications. google.com

Table 2: Predicted THz Resonances for N,N′-(pyridine-2, 6-diyl) this compound (PrDAP)

| Compound | Predicted Resonances (THz) |

| N,N′-(pyridine-2, 6-diyl) this compound | Multiple resonances below 10 THz |

This table is based on information from a patent on organic molecules for terahertz tagging applications. google.com

Solvation Models and Environmental Effects on Molecular Structure and Reactivity

The surrounding environment, particularly the solvent, can significantly influence the structure and reactivity of a molecule. Computational solvation models are used to simulate these effects.

Ab initio studies on this compound have investigated the effect of solvent on its conformational equilibria and vibrational spectra. scispace.comacs.org The self-consistent reaction field (SCRF) theory is a common method used to model solvent effects. This has been applied to study dipeptides like glycyl-L-alanine in solvents with varying dielectric constants, providing insights into how the environment affects conformation and vibrational spectra. scispace.com

The conductor-like continuum solvation model (COSMO), implemented at the Møller-Plesset Order 2 (MP2) level of theory, has been used to study the effects of solvation on the stability and energetics of related systems. researchgate.net Such models are crucial for understanding how solvents with different dielectric constants can alter the properties and reactivity of molecules like this compound. dss.go.th

Structural Optimization and Exploration of Potential Energy Surfaces

Understanding the stable conformations and the energy landscape of a molecule is fundamental to predicting its behavior. Computational methods are essential for structural optimization and exploring the potential energy surface (PES).

For this compound and related amides, ab initio methods with full geometry optimization are used to investigate the PES. scispace.comresearchgate.net These calculations help in identifying the most stable conformers and the energy barriers between different rotational isomers. researchgate.net For instance, studies on this compound have identified the E,Z conformer and determined the rotational barrier to be 10.1 kcal/mol. researchgate.net

Dynamic NMR studies of related N-benzoyl derivatives have also been used in conjunction with computational methods to understand the rotational barriers around the N-acyl bond. acs.org Such investigations into the conformational dynamics are critical for a complete understanding of the molecule's structural properties.

Coordination Chemistry of Dipropionamide Derived Ligands

Synthesis and Crystallographic Characterization of Metal-Amide Complexes

The synthesis of metal-amide complexes from dipropionamide-derived ligands typically proceeds through the deprotonation of the amide N-H protons by a strong base, followed by the introduction of a metal salt. This salt metathesis reaction is a common route to isolate these complexes. The characterization of these compounds, particularly through single-crystal X-ray diffraction, is crucial for unambiguously determining their solid-state structures.

Exploration of Ligand Architectures and Chelation Modes in this compound Derivatives

The architectural flexibility of this compound derivatives allows for a variety of chelation modes when coordinating to a metal center. The specific coordination mode adopted is influenced by several factors, including the steric bulk of the substituents on the nitrogen atoms, the nature of the metal ion, and the reaction conditions. Common chelation modes include:

Bidentate Coordination: The ligand can coordinate to a single metal center through one nitrogen and one oxygen atom from the same amide group, or through the two oxygen atoms of the two amide groups.

Bridging Coordination: The this compound ligand can bridge two metal centers, with each amide group coordinating to a different metal. This can lead to the formation of dimeric or polymeric structures.

The design of the ligand architecture is a key strategy in controlling the nuclearity and dimensionality of the resulting metal-organic assemblies.

Investigation of Specific Metal Ion Coordination Preferences (e.g., Lanthanides, Transition Metals)

This compound-derived ligands have been successfully employed to coordinate a wide array of metal ions, with notable research focusing on lanthanides and transition metals.

Lanthanides: The coordination chemistry of lanthanides with this compound ligands is often driven by the hard nature of these f-block elements, which typically favor coordination with hard donor atoms like oxygen. However, the deprotonated amide nitrogen can also form stable coordinate bonds. The resulting lanthanide complexes frequently exhibit high coordination numbers and can display interesting photophysical properties, such as luminescence.

Transition Metals: In the case of transition metals, the d-orbital interactions play a more significant role in determining the geometry and stability of the complexes. The steric and electronic properties of the this compound ligand can be tuned to influence the catalytic activity or magnetic properties of the transition metal center. For instance, bulky substituents on the ligand can create a specific coordination pocket around the metal, leading to shape-selective catalysis.

Theoretical Models for Predicting Coordination Behavior and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of this compound complexes. Theoretical models allow for the prediction and rationalization of various properties:

Geometric Structures: DFT calculations can predict the most stable geometry of a metal complex, which can be compared with experimental X-ray diffraction data.

Complex Stability: The relative energies of different possible isomers or coordination modes can be calculated to predict which is most likely to form.

Electronic Properties: The nature of the frontier molecular orbitals can be analyzed to understand the electronic structure and reactivity of the complex.

Spectroscopic Parameters: Theoretical calculations can simulate vibrational frequencies, aiding in the assignment of experimental FTIR spectra.

These computational insights provide a deeper understanding of the factors governing the coordination behavior of this compound ligands.

Role of Amide Ligands in the Design of Organometallic Systems

Amide ligands, such as those derived from this compound, are of fundamental importance in the design of sophisticated organometallic systems. The strong sigma-donating and pi-donating capabilities of the deprotonated amide group can significantly modulate the electronic environment of the metal center. This electronic tuning is critical in applications such as catalysis, where the activity and selectivity of a catalyst can be finely controlled by the ligand framework.

The robust nature of the metal-amide bond often imparts high thermal stability to the resulting organometallic complexes, a desirable trait for catalysts that operate under harsh conditions. Furthermore, the potential for the amide ligand to participate in reactions beyond simple coordination, such as protonolysis or ligand-assisted reactivity, opens up new avenues for the design of novel and efficient chemical transformations.

Supramolecular Chemistry and Crystal Engineering of Amide Materials

Analysis of Hydrogen Bonding Networks in Solid-State Dipropionamide Structures

The solid-state architecture of this compound (N-propanoylpropanamide) is fundamentally directed by hydrogen bonding. The molecule possesses a single hydrogen bond donor, the secondary amide (imide) N-H group, and two equivalent hydrogen bond acceptors, the carbonyl oxygen atoms of the two propionyl groups. vulcanchem.com X-ray crystallographic studies have elucidated the precise nature of these interactions, revealing a well-ordered hydrogen bonding network that defines the crystal lattice. vulcanchem.com

| Donor Group | Acceptor Group | Type of Interaction | Resulting Motif |

| Amide N-H | Carbonyl C=O | Intermolecular Hydrogen Bond | Infinite 1D Chain (Catemer) |

Table 1: Primary Hydrogen Bonding Interaction in Solid-State this compound.

Investigation of Crystal Packing Preferences and Polymorphism in Amide Solids

The packing of molecules in a crystal lattice is a delicate balance of various intermolecular forces. For secondary amides and imides like this compound, the strong, directional N−H···O=C hydrogen bonds establish primary structural motifs, which then pack to maximize space-filling and stabilize via weaker van der Waals interactions. In this compound, the one-dimensional hydrogen-bonded chains arrange themselves into a three-dimensional lattice. The orientation of the propyl groups extending from the hydrogen-bonded backbone plays a crucial role in the efficiency of this packing.

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules, is a well-documented phenomenon in amide-containing compounds. libretexts.org Different polymorphs can exhibit distinct physical properties. Although only a single crystal form of this compound is currently reported in the Cambridge Structural Database, the potential for polymorphism exists. nih.gov This potential arises from several factors inherent to the molecule's structure:

Competing Acceptors: The presence of two electronically equivalent carbonyl oxygen atoms provides two potential sites for hydrogen bonding. Different crystallization conditions could favor the use of the alternate oxygen atom or a more complex bonding network, potentially leading to a different crystal packing.

Conformational Flexibility: The two propyl groups have rotational freedom, which could allow for different conformers to pack in energetically accessible, alternative arrangements.

Packing of Chains: The one-dimensional hydrogen-bonded chains can themselves pack in different relative orientations (e.g., parallel vs. antiparallel), giving rise to different polymorphs.

The study of polymorphism in simple amides is crucial as it provides a model for understanding the more complex interactions in polypeptides and proteins.

Self-Assembly Processes and Formation of Hierarchical Supramolecular Architectures

The crystal structure of this compound is a clear example of hierarchical self-assembly driven by specific, non-covalent interactions. The process begins at the molecular level with the recognition between the N-H donor and C=O acceptor sites of adjacent molecules.

Primary Assembly (1D): The first and strongest step in the assembly is the formation of infinite linear chains via the N−H···O=C hydrogen bond. This represents the creation of a one-dimensional supramolecular polymer.

Secondary Assembly (3D): These pre-formed 1D chains then associate through weaker, non-directional van der Waals forces involving the propyl groups. This secondary assembly process dictates the final three-dimensional crystal lattice, representing the packing of the supramolecular polymers.

Identification and Exploitation of Supramolecular Synthons Involving Amide Functionalities

A supramolecular synthon is a robust and predictable structural unit formed by intermolecular interactions that can be used to design and build crystalline architectures. In the context of this compound, the key supramolecular synthon is the secondary amide catemer .

This synthon is described by the graph-set notation C(4), indicating a chain motif where the ring formed by tracing the hydrogen bond consists of 4 atoms (the amide N, H, the acceptor O, and the carbonyl C). nih.govresearchgate.net This C(4) chain is one of the most common and reliable patterns for secondary amides that lack other strongly interacting functional groups. researchgate.net Its robustness makes it a powerful tool in crystal engineering. By understanding that this compound will likely form this catemer synthon, one can begin to predict how modifications to the molecule or the introduction of other molecules (co-formers) might influence the final crystal structure. For instance, designing a co-former with a strong hydrogen bond acceptor could potentially break the amide catemer to form a new synthon, leading to a cocrystal with different properties.

| Synthon Name | Description | Graph Set | Participating Groups |

| Amide Catemer | Infinite chain of molecules linked by a single type of hydrogen bond. | C(4) | N-H and C=O |

Table 2: The Primary Supramolecular Synthon in this compound.

Influence of Molecular Structure on Directed Supramolecular Interactions

The specific molecular structure of this compound directly governs its supramolecular behavior. The key structural elements and their influence are:

The Imide Group (-C(O)N(H)C(O)-): This central functional group is the primary director of self-assembly. Its planarity provides a rigid scaffold for the formation of linear hydrogen-bonded chains. The single N-H donor and two C=O acceptors are the primary interaction sites.

Symmetry: The molecule is symmetric, with two identical propionyl groups. This equivalence means there is no inherent electronic preference for one carbonyl group over the other to act as the hydrogen bond acceptor, a factor that contributes to the potential for polymorphism.

The interplay between the strong, directional hydrogen bond defined by the imide group and the weaker, space-filling requirements of the propyl chains dictates the final observed crystal structure.

Strategies for Crystal Engineering of Functional Amide-Based Materials

Crystal engineering aims to design and synthesize crystalline solids with desired properties based on an understanding of intermolecular interactions. Leveraging the knowledge of this compound's supramolecular chemistry, several strategies could be employed to modify its solid-state structure or create new functional materials.

Solvent Screening for Polymorph Discovery: As polymorphism is a strong possibility, systematic crystallization of this compound from a wide range of solvents with different polarities and hydrogen-bonding capabilities could disrupt the kinetic or thermodynamic factors that favor the known form, potentially yielding new polymorphs with different packing and properties.

Cocrystallization: A powerful crystal engineering strategy involves combining this compound with a second, different molecule (a co-former) to create a new crystalline phase, or cocrystal. The choice of co-former would be guided by the desire to form new, predictable supramolecular synthons.

With H-bond Donors: Introducing a strong hydrogen bond donor (e.g., a carboxylic acid or a phenol) could lead to the formation of a new synthon where both of this compound's carbonyl oxygens act as acceptors, creating a finite, discrete multi-component assembly rather than an infinite chain.

With H-bond Acceptors: Introducing a strong hydrogen bond acceptor (e.g., a pyridine (B92270) or a phosphine (B1218219) oxide) could compete with the amide carbonyl group, breaking the C(4) catemer and forming a new chain or discrete unit involving the co-former. nih.govrsc.org

These strategies allow for the rational design of new solid forms based on this compound, enabling the tuning of physical properties such as solubility, stability, and melting point.

Chemical Reactivity and Reaction Mechanisms of Dipropionamide

Kinetics and Mechanisms of Hydrolysis and Solvolysis of Amide Bonds

The amide bonds in dipropionamide are susceptible to cleavage through hydrolysis under both acidic and basic conditions. vulcanchem.com This process typically involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the breaking of the carbon-nitrogen bond.

Under acidic conditions, using a reagent such as hydrochloric acid (HCl), the reaction yields propionic acid and ammonium (B1175870) salts. vulcanchem.com Similarly, basic hydrolysis with a reagent like sodium hydroxide (NaOH) also breaks the amide bond to produce propionate (B1217596) salts and ammonia (B1221849). vulcanchem.com While specific kinetic data for this compound is limited, studies on analogous compounds suggest a prolonged stability in neutral aqueous solutions at room temperature, with an estimated half-life exceeding 24 hours at 25°C. vulcanchem.com

Partial hydrolysis is also a documented pathway. For instance, the related compound 2,2′-iminothis compound undergoes hydrolysis in a hot dilute aqueous solution to form 2-(1-carbamoylethylamino)propionic acid as an intermediate, which subsequently hydrolyzes further to 2,2'-iminodipropionic acid. oup.com This suggests that under controlled conditions, the hydrolysis of this compound might proceed stepwise. The process of solvolysis, a more general term for the reaction with a solvent, can occur with solvents other than water, such as alcohols, leading to the formation of esters and propionamide (B166681), although specific studies on this compound are not prevalent.

Studies on Acylation and Diacylation Reactions of this compound

Investigations into the acylation of this compound have revealed complex reaction pathways, including transacylation phenomena. In one study, an attempt to synthesize N-acetylthis compound by reacting this compound with isopropenyl acetate (B1210297) did not yield the expected product. lsu.edu Instead, the reaction resulted in the isolation of N-propionyl-diacetamide. lsu.edu This outcome is explained by a transacylation reaction, where an acyl group is transferred between molecules, leading to a rearranged product. lsu.edu Such transacylation reactions are known to be a potential issue in the synthesis of mixed tertiary amides. lsu.edu

Another attempt at acylation involved the reaction of this compound with benzoylpyridinium chloride at low temperatures. lsu.edu This experiment did not result in the formation of an acylated product; only unreacted this compound, along with benzoic acid and benzoic anhydride (B1165640) (resulting from the work-up procedure), were recovered. lsu.edu This suggests that under these specific conditions, this compound is resistant to acylation by the benzoylpyridinium chloride complex. lsu.edu These findings highlight the nuanced reactivity of this compound in acylation reactions, where factors like the acylating agent and reaction conditions play a critical role in determining the product outcome.

| Reactants | Acylating Agent | Conditions | Observed Product(s) | Reaction Type |

| This compound | Isopropenyl Acetate | - | N-propionyl-diacetamide | Transacylation lsu.edu |

| This compound | Benzoylpyridinium Chloride | Low Temperature | No acylation; unreacted starting material recovered | No Reaction lsu.edu |

Investigation of Reduction Pathways for Amide Functionalities

While specific studies on the reduction of this compound are scarce, the reduction of its amide functionalities can be predicted based on the known reactivity of similar compounds. Amides are generally reduced to amines, and powerful reducing agents are typically required for this transformation.

For analogous compounds, various reducing agents have been successfully employed. For example, N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)this compound can be reduced to its corresponding amine using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The reduction of N-acetyldibenzamide, a tertiary amide, with sodium borohydride resulted in the formation of benzyl (B1604629) alcohol and benzamide, indicating cleavage of an acyl-nitrogen bond followed by reduction of the resulting fragments. lsu.edu A different outcome was observed when N-acetyldibenzamide was treated with zinc and acetic acid, which produced N-benzylbenzamide and benzamide. lsu.edu An attempted Clemmensen reduction on the same compound was unsuccessful, yielding only a brown oil. lsu.edu These examples suggest that the reduction of this compound could potentially lead to propylamine (B44156) or other products resulting from C-N bond cleavage, depending on the specific reagents and conditions used.

| Starting Material (Analogue) | Reducing Agent(s) | Product(s) |

| N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)this compound | LiAlH₄ or NaBH₄ | Corresponding amine |

| N-Acetyldibenzamide | Sodium Borohydride | Benzyl alcohol, Benzamide lsu.edu |

| N-Acetyldibenzamide | Zinc, Acetic Acid | N-Benzylbenzamide, Benzamide lsu.edu |

Analysis of Nucleophilic Substitution and Addition Reactions Involving Amides

The carbonyl groups in this compound are electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is central to many of its chemical transformations, including hydrolysis and the formation of derivatives. The synthesis of N,N'-(4-nitro-1,2-phenylene)this compound from 4-nitro-1,2-phenylenediamine and propionic anhydride serves as a clear example of a nucleophilic addition-elimination reaction. tjnpr.orgresearchgate.net In this mechanism, the amine group of the phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of the anhydride. tjnpr.orgresearchgate.net This is followed by the elimination of a propionate leaving group to form the final amide product.

Similarly, the synthesis of this compound derivatives can be achieved through reactions with acyl chlorides, such as propionyl chloride, in the presence of a base like triethylamine (B128534). vulcanchem.com The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. vulcanchem.com The nitrogen atom in this compound also possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the two adjacent carbonyl groups, which delocalize the electron density. However, the carbonyl oxygens can act as nucleophilic centers or, more commonly, as hydrogen bond acceptors, which can influence reaction mechanisms and intermolecular interactions. vulcanchem.com

Characterization of Pyrolysis and Thermal Decomposition Processes

The thermal decomposition of amides often proceeds via deammonation to produce nitriles and carboxylic acids. lookchem.com Early stages of the pyrolysis of a primary amide like propionamide are characterized by the evolution of ammonia and the formation of the corresponding secondary amide, or imide (in this case, this compound), and the carboxylic acid. lookchem.com It has been demonstrated that when lower aliphatic amides like propionamide are heated, they undergo this transformation, and the resulting this compound can be isolated in low yields by adding water to the pyrolyzed mixture. lookchem.com

A specific instance where this compound was formed through a high-temperature reaction was observed during the reaction of sodium propionate with cyanogen (B1215507) bromide at 250-300°C. cdnsciencepub.com In this process, this compound was collected as a sublimate in the cooler parts of the reaction apparatus, alongside other products like propionitrile (B127096) and carbon dioxide. cdnsciencepub.com The pyrolysis of acyclic imides themselves is known to readily produce nitriles and acids. lookchem.com This suggests that under strong heating, this compound would likely decompose further. For example, the pyrolysis of N-acetyldibenzamide, a tertiary amide, was found to produce benzonitrile. lsu.edu

| Precursor(s) | Conditions | Key Products |

| Propionamide | Heating (~220°C) | This compound, Propionic Acid, Ammonia lookchem.com |

| Sodium Propionate, Cyanogen Bromide | 250-300°C | This compound, Propionitrile, Carbon Dioxide cdnsciencepub.com |

Identification and Characterization of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in this compound reactions is key to elucidating their mechanisms. In the thermal decomposition of amides, it is proposed that the primary step is a bimolecular deammonation to form an isoimide (B1223178) intermediate, with the structure RC(=NH)OCOR. lookchem.com This isoimide is a key, albeit unstable, intermediate that can then either decompose directly to a nitrile and a carboxylic acid or rearrange to the more stable imide (this compound in the case of propionamide pyrolysis). lookchem.com

In hydrolysis reactions, the mechanism proceeds through a tetrahedral transition state, which then collapses to form a tetrahedral intermediate after the nucleophilic attack of water or a hydroxide ion on a carbonyl carbon. The stability of this transition state is crucial for the reaction rate.

For acylation reactions, intermediates can include complexes formed between the acylating agent and a catalyst or base. In the attempted acylation with benzoylpyridinium chloride, the acylpyridinium complex is the reactive intermediate that was expected to acylate this compound. lsu.edu The stability of transition states is also influenced by solvent effects. For example, polar solvents are known to enhance the rate of amide bond formation by stabilizing the charged transition states involved in the reaction. vulcanchem.com Spectroscopic studies of this compound have also been used to understand its conformational preferences, such as the E,Z configuration, which represents a stable ground state from which reactions proceed. dss.go.th

Advanced Methodological Developments and Material Science Perspectives

Development of Molecular Tags for Advanced Spectroscopic Fingerprinting (e.g., THz Tagging)

Substituted heterocyclic and aromatic compounds containing amide groups, such as N,N′-(pyridine-2,6-diyl)dipropionamide (PrDAP), have been shown to exhibit distinct resonance signatures in the THz frequency range (0.1-10 THz). google.com These unique spectral fingerprints allow them to function as "THz molecular tags." google.com The predictability of these resonances, often aided by Density Functional Theory (DFT) calculations, allows for the design of novel molecular structures with strong and specific THz signatures. google.com The THz spectra of these amide-containing molecules are highly sensitive to their atomic arrangement and crystal packing. researchgate.net This specificity makes THz tagging a promising technology for anti-counterfeiting applications in security documents, pharmaceuticals, and consumer products. google.com

Below is a table showcasing THz spectral data for PrDAP and related amide compounds, illustrating the unique fingerprinting capabilities.

| Compound | Observed THz Resonances (THz) |

| N,N′-(pyridine-2,6-diyl)this compound (PrDAP) | Figure 2 in source google.com |

| N,N′-(pyridine-2,6-diyl)dibenzamide (PhDAP) | Figure 1 in source google.com |

| N-(6-aminopyridin-2-yl)propionamide (mono-PrDAP) | Figure 6 in source google.com |

| Benzamide | 0.83, 1.63, 1.73 kab.ac.ug |

| Acrylamide | 1.44, 2.00 kab.ac.ug |

Data derived from referenced patents and research articles. google.comkab.ac.ug

Application of Combinatorial Chemistry Techniques in Amide Derivative Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds from a set of common building blocks. wikipedia.orgslideshare.net This approach is particularly valuable in the exploration of amide derivatives, including those based on a this compound scaffold, for identifying structures with desired properties. google.com

The core principle of combinatorial chemistry involves systematically combining a diverse set of starting materials in a multitude of ways to generate a large number of different, but structurally related, products. wikipedia.org For amide synthesis, this can involve reacting a variety of carboxylic acids with a range of amines. Split-mix synthesis, a common combinatorial technique, allows for the creation of vast libraries of compounds, such as peptides or other amide-based molecules, on a solid support. wikipedia.org

Compounds like this compound can serve as scaffolds in combinatorial chemistry, allowing for the generation of diverse chemical libraries. google.com These libraries can then be screened to identify compounds with specific biological activities or material properties. google.comnii.ac.jp The synthesis of dicarboximides, a class of compounds related to this compound, has also been achieved through techniques like palladium-catalyzed annulation, further expanding the accessible chemical space. acs.org

Computational Screening and Design Methodologies for Novel Amide-Based Structures

Computational chemistry has become an indispensable tool in modern materials science, enabling the in silico design and screening of novel molecules before their physical synthesis. frontiersin.orgdigitellinc.com These methods accelerate the discovery process by predicting the properties of hypothetical structures, thereby guiding experimental efforts toward the most promising candidates. rsc.org

For amide-based structures like this compound, computational screening can be used to predict a wide range of properties. researchgate.net Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are widely used to calculate electronic structure and predict properties, though they can be computationally expensive for large systems. rsc.orgrsc.org To address this, lower-scaling QM methods and machine learning (ML) techniques are being increasingly employed to handle large molecules and complex systems. rsc.org

These computational approaches can be used to design novel enzymes, screen for high-affinity synthetic receptors like molecularly imprinted polymers (MIPs), and predict the properties of functional organic materials. rsc.orgbiolscigroup.usnih.gov For instance, a computational protocol can screen a library of functional monomers to identify the best candidates for creating a MIP with high affinity for a specific target molecule. biolscigroup.us This integration of computational screening significantly reduces the time and resources required for developing new materials. biolscigroup.us

Development of Analytical Methodologies for Complex Amide Mixtures (e.g., GC-MS Derivatization)

The analysis of complex mixtures containing amides often requires sophisticated analytical techniques to separate and identify individual components. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for this purpose. mdpi.comgdut.edu.cn However, many amides are not sufficiently volatile or thermally stable for direct GC analysis. youtube.com

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis. youtube.com For amides and other compounds with polar functional groups, silylation is a common derivatization technique. youtube.com This process replaces active hydrogen atoms with a non-polar trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the compound. youtube.comoup.com For example, 2,2'-iminothis compound has been successfully analyzed using GC-MS after trimethylsilylation. oup.com

Other derivatization reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA), are also used to improve the chromatographic behavior and mass spectrometric detection of amines and amides. nih.gov The choice of derivatization reagent and analytical conditions, such as the type of solvent and the GC temperature program, is crucial for achieving accurate and reliable results. nih.govgoogle.com These methods are essential for quality control, metabolic studies, and environmental analysis involving complex amide mixtures. gdut.edu.cnnih.gov

| Analyte Type | Derivatization Technique | Common Reagents | Purpose | Reference |

|---|---|---|---|---|

| Amides, Amines, Sugars | Silylation | BSTFA, HMDS | Increase volatility and thermal stability | youtube.comoup.com |

| Free Fatty Acids | Esterification | BF3-Methanol | Reduce polarity, improve peak shape | youtube.com |

| Biogenic Amines | Acylation | Pentafluoropropionic Anhydride (PFPA) | Enhance detectability for GC-MS | nih.gov |

Integration of Synthetic and Computational Approaches in the Design of Novel Organic Materials

The synergistic integration of synthetic chemistry and computational modeling represents a paradigm shift in the design of new organic materials. nih.govresearchgate.net This approach combines the predictive power of computational methods with the practical capabilities of chemical synthesis to create a time- and cost-efficient workflow for materials discovery. nih.govsjp.ac.lk

This integrated strategy begins with a functional goal, and computational models are used to explore structure-function relationships and guide the design of molecular building blocks. nih.gov For example, in the design of silk-based materials, multiscale modeling can predict how molecular-level changes will affect macroscopic properties. nih.gov Similarly, computational screening can identify promising candidates for metal-organic frameworks (MOFs) with specific gas storage capabilities before they are synthesized. acs.org

The feedback loop between computational prediction and experimental validation is a key feature of this integrated approach. nih.gov Computational models are refined based on experimental results, leading to a more accurate understanding of the system and improved predictive capabilities for future designs. nih.gov This synergy is accelerating the development of a wide range of advanced organic materials, from polymers and composites to porous frameworks, with tailored properties for specific applications. nih.govresearchgate.net

Q & A

Q. What are the validated synthetic pathways for dipropionamide, and how do reaction conditions influence yield and purity?

Answer: this compound synthesis typically involves propionyl chloride and ammonia derivatives under controlled conditions. Key variables include temperature (optimal range: 0–5°C for exothermic reactions), solvent polarity (e.g., dichloromethane vs. ethyl acetate), and stoichiometric ratios. Yield optimization requires monitoring via HPLC or GC-MS to identify byproducts (e.g., unreacted propionyl chloride). Purity can be enhanced through recrystallization in non-polar solvents .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound in complex matrices?

Answer:

- FT-IR : Confirmamide C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹).

- NMR : ¹H NMR signals for methyl groups (δ 1.0–1.2 ppm) and amide protons (δ 6.5–7.5 ppm).

- LC-MS/MS : Quantify trace impurities using multiple reaction monitoring (MRM) transitions. Validate methods per ICH guidelines, ensuring precision (RSD < 2%) and accuracy (95–105% recovery) .

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?

Answer: Adopt a PICOT framework:

- Population : Cell lines or model organisms (e.g., D. melanogaster for neurotoxicity studies).

- Intervention : Dose ranges (e.g., 0.1–100 µM) with triplicate replicates.

- Comparison : Negative controls (solvent-only) and positive controls (e.g., rotenone for mitochondrial inhibition).

- Outcome : IC₅₀ values calculated via nonlinear regression (e.g., GraphPad Prism).

- Time : Exposure duration aligned with metabolic half-life (e.g., 24–72 hours) .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under UV exposure be resolved?

Answer: Contradictions often arise from uncontrolled variables:

- Light source intensity : Standardize using a radiometer (e.g., 365 nm, 10 mW/cm²).

- Matrix effects : Compare stability in aqueous vs. lipid-rich environments.

- Analytical thresholds : Use accelerated stability studies (40°C/75% RH) with degradation kinetics modeled via Arrhenius equations. Discrepancies should be reported with confidence intervals (95% CI) .

Q. What computational strategies predict this compound’s degradation pathways in environmental systems?

Answer:

- DFT calculations : Simulate hydrolysis pathways (e.g., nucleophilic attack by OH⁻) using Gaussian09 with B3LYP/6-31G* basis sets.

- Molecular docking : Assess enzyme interactions (e.g., cytochrome P450) via AutoDock Vina.

- QSPR models : Corrate degradation rates with descriptors like logP and topological polar surface area (TPSA). Validate with experimental LC-HRMS data .

Q. How do researchers address low reproducibility in this compound’s pharmacokinetic parameters across species?

Answer: